(R)-2-((6-((3'-(Aminomethyl)-5-methyl-[1,1'-biphenyl]-3-yl)oxy)-3,5-difluoropyridin-2-yl)oxy)butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule with several functional groups. It contains a biphenyl group, which is two benzene rings connected by a single bond, and an aminomethyl group, which is a functional group consisting of an amino group substituted with a methyl group . The compound also contains a butanoic acid group, which is a four-carbon carboxylic acid .
科学的研究の応用
ER to Synapse Trafficking of NMDA Receptors
The study by Horak et al. (2014) explores the biosynthetic pathway of NMDA receptors, focusing on early molecular mechanisms, transport after release from the endoplasmic reticulum (ER), and plasma membrane processes, including excitatory synapses. This research underscores the significance of understanding the trafficking of NMDA receptors, which are crucial for synaptic transmission and plasticity, and their link to psychiatric and neurological diseases Horak, Petralia, Kaniaková, & Sans, 2014.
Production and Breakdown Pathways of Branched Chain Aldehydes
Smit, Engels, and Smit (2009) review the formation and degradation of branched aldehydes, such as 2-methyl propanal and 2- and 3-methyl butanal, from amino acids. These compounds are pivotal for flavor in food products, highlighting the study's relevance in food chemistry and flavor optimization Smit, Engels, & Smit, 2009.
Environmental Fate and Aquatic Effects of Oxo-Process Chemicals
The research conducted by Staples (2001) examines the environmental and aquatic effects of C4 and C8 oxo-process chemicals, illustrating their biodegradability, atmospheric photo-oxidation, and low ecological threat. This study contributes to our understanding of the environmental impact of industrial chemicals Staples, 2001.
Levulinic Acid in Drug Synthesis
Zhang et al. (2021) delve into the application of levulinic acid (LEV) in drug synthesis, emphasizing its role in cancer treatment, medical materials, and other medical fields. LEV's versatility in drug synthesis underscores its potential in reducing drug synthesis costs and simplifying processes Zhang, Wang, Liu, Wang, Xu, & Ma, 2021.
Sorption of Phenoxy Herbicides to Soil
Werner, Garratt, and Pigott (2012) review the sorption experiments of phenoxy herbicides, including 2,4-D, to various soils and minerals. Their findings contribute to a better understanding of herbicide behavior in the environment and inform agricultural practices for effective weed control while minimizing environmental impacts Werner, Garratt, & Pigott, 2012.
作用機序
Target of Action
The primary target of ZK824859 is the urokinase plasminogen activator (uPA), a serine protease that plays a key role in various biological processes . ZK824859 is a selective inhibitor of uPA, with IC50s of 79 nM for human uPA . It also interacts with tissue plasminogen activator (tPA) and plasmin, but with less potency .
Mode of Action
ZK824859 selectively inhibits the urokinase plasminogen activator (uPA), thereby preventing the conversion of plasminogen to plasmin . This inhibition disrupts the extracellular proteolytic cascades initiated by uPA, which are involved in various biological processes .
Biochemical Pathways
The urokinase plasminogen activator system (uPAS), which includes uPA, tPA, and plasmin, is central to a spectrum of biological processes including fibrinolysis, inflammation, atherosclerotic plaque formation, matrix remodeling during wound healing, tumor invasion, angiogenesis, and metastasis . By inhibiting uPA, ZK824859 affects these pathways and their downstream effects .
Pharmacokinetics
ZK824859 is orally available, indicating good absorption in the gastrointestinal tract
Result of Action
The molecular and cellular effects of ZK824859’s action primarily involve the disruption of uPA-mediated processes. By inhibiting uPA, ZK824859 prevents the conversion of plasminogen to plasmin, thereby disrupting the proteolytic cascades that contribute to various pathological conditions .
特性
IUPAC Name |
(2R)-2-[6-[3-[3-(aminomethyl)phenyl]-5-methylphenoxy]-3,5-difluoropyridin-2-yl]oxybutanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22F2N2O4/c1-3-20(23(28)29)31-22-19(25)11-18(24)21(27-22)30-17-8-13(2)7-16(10-17)15-6-4-5-14(9-15)12-26/h4-11,20H,3,12,26H2,1-2H3,(H,28,29)/t20-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVNXUNVHFJANHX-HXUWFJFHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)OC1=C(C=C(C(=N1)OC2=CC(=CC(=C2)C3=CC=CC(=C3)CN)C)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C(=O)O)OC1=C(C=C(C(=N1)OC2=CC(=CC(=C2)C3=CC=CC(=C3)CN)C)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22F2N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。